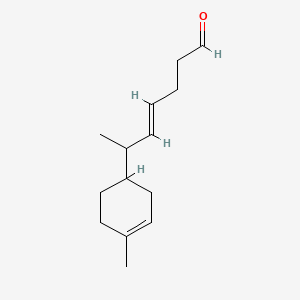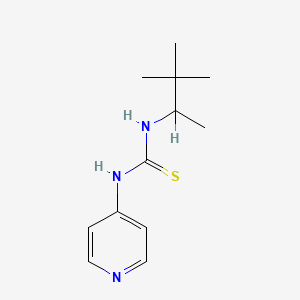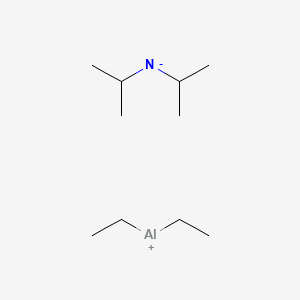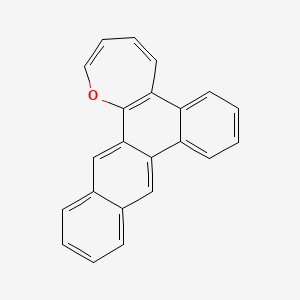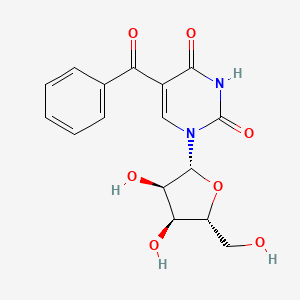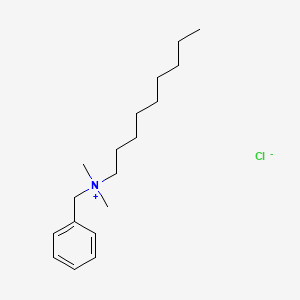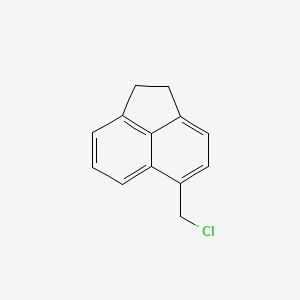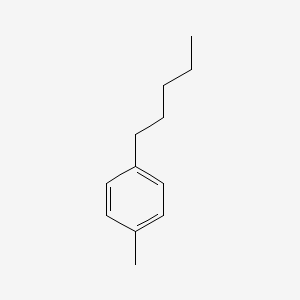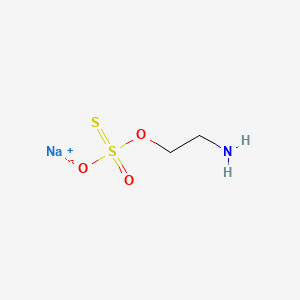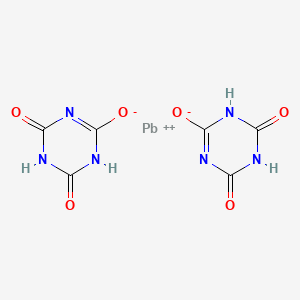
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, lead salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, lead salt: is a chemical compound that belongs to the triazine family It is known for its unique structure, which includes a triazine ring with three carbonyl groups and a lead ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, lead salt can be synthesized through several methods. One common approach involves the reaction of cyanuric acid with lead acetate under controlled conditions. The reaction typically requires a solvent such as water or ethanol and is carried out at elevated temperatures to facilitate the formation of the lead salt.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where cyanuric acid and lead acetate are combined in a continuous process. The reaction mixture is then filtered to remove any impurities, and the resulting product is dried and purified for further use.
Análisis De Reacciones Químicas
Types of Reactions: 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, lead salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxide and other by-products.
Reduction: Reduction reactions can convert the lead ion to a lower oxidation state.
Substitution: The triazine ring can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the triazine ring under mild conditions.
Major Products:
Oxidation: Lead oxide and triazine derivatives.
Reduction: Reduced lead species and modified triazine compounds.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, lead salt has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other triazine-based compounds and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic agent.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, lead salt involves its interaction with various molecular targets. The lead ion can bind to proteins and enzymes, altering their function and leading to various biological effects. The triazine ring can also interact with nucleic acids and other biomolecules, contributing to its biological activity.
Comparación Con Compuestos Similares
- 1,3,5-Triazine-2,4,6-trithiol trisodium salt
- 1,3,5-Triazine-2,4,6-triol
- 1,3,5-Triazine-2,4,6-trithione
Comparison: 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, lead salt is unique due to the presence of the lead ion, which imparts distinct chemical and biological properties. Compared to other triazine derivatives, it has a higher affinity for binding to proteins and enzymes, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
54554-36-8 |
|---|---|
Fórmula molecular |
C6H4N6O6Pb |
Peso molecular |
463 g/mol |
Nombre IUPAC |
4,6-dioxo-1H-1,3,5-triazin-2-olate;lead(2+) |
InChI |
InChI=1S/2C3H3N3O3.Pb/c2*7-1-4-2(8)6-3(9)5-1;/h2*(H3,4,5,6,7,8,9);/q;;+2/p-2 |
Clave InChI |
AWXPIWMPNRDWLD-UHFFFAOYSA-L |
SMILES canónico |
C1(=O)NC(=NC(=O)N1)[O-].C1(=O)NC(=NC(=O)N1)[O-].[Pb+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



